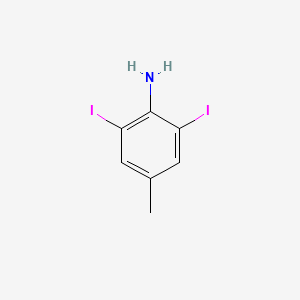

2,6-Diiodo-4-methylaniline

Description

Overview of Ortho-Dihaloanilines in Contemporary Organic Chemistry

Ortho-dihaloanilines, characterized by the presence of two halogen atoms at the positions adjacent to the amino group, are a specialized subclass of halogenated anilines. This specific substitution pattern imparts significant steric hindrance around the amino group and the adjacent carbon atoms. This steric bulk can be strategically exploited to control the regioselectivity of subsequent reactions. Furthermore, the two halogen atoms can be the same or different, offering a handle for selective functionalization. For instance, in metal-catalyzed cross-coupling reactions, the differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br vs. C-Cl) can be harnessed for sequential, site-selective modifications. The ortho-dihaloaniline scaffold is a key structural motif in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Significance of Iodine as a Halogen in Aromatic Systems

Iodine, as a halogen substituent on an aromatic ring, possesses distinct properties that make it particularly valuable in organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which renders iodinated aromatic compounds highly reactive in a variety of transformations. This high reactivity is especially advantageous in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, where the C-I bond is readily activated by palladium catalysts. nih.gov

Unlike the more common chlorination and bromination, direct iodination of aromatic rings can be challenging due to the low reactivity of iodine itself. acs.org Therefore, iodination reactions often require the use of an activating agent, such as an oxidizing agent, to generate a more potent electrophilic iodine species (I+). acs.orgiaea.org The introduction of iodine into an aromatic system significantly alters the electronic properties of the molecule, and its large atomic size can introduce notable steric effects. These features make iodinated aromatics, including 2,6-Diiodo-4-methylaniline, highly sought-after intermediates in multi-step synthetic sequences.

Research Trajectory and Importance of this compound in Academic Contexts

This compound has emerged as a valuable research chemical, primarily utilized as a specialized building block in organic synthesis. Its structure, featuring two ortho-iodine atoms and a para-methyl group, provides a unique combination of reactivity and steric hindrance.

A notable synthesis of this compound involves the direct iodination of p-toluidine (B81030). One documented method utilizes iodine monochloride (ICl) in a dilute aqueous solution of hydrochloric acid. pitt.edu In this reaction, two equivalents of ICl are used to introduce the iodine atoms at the ortho positions relative to the amino group, which directs the substitution. pitt.edu An alternative synthesis has been reported using a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in acetic acid, affording the product in a 75% yield.

The primary academic interest in this compound lies in its application as a precursor for more complex molecular architectures. For example, it has been used in the synthesis of N-C axially chiral sulfonamides. In these syntheses, the di-iodinated aniline (B41778) undergoes selective palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, at one of the C-I bonds. nih.gov The presence of the second iodine atom allows for potential further functionalization, making it a versatile platform for constructing sterically hindered and electronically distinct molecular frameworks. nih.gov

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇I₂N | |

| Molecular Weight | 358.94 g/mol | google.com |

| CAS Number | 64662-57-3 | sigmaaldrich.com |

Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Source |

| p-Toluidine | Iodine monochloride (ICl) | Dilute HCl(aq) | Not specified | pitt.edu |

| 4-Methylaniline | Potassium iodide (KI), Potassium iodate (KIO₃) | Acetic acid | 75% |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWPBSKHRXMEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diiodo 4 Methylaniline

Direct Iodination of 4-Methylaniline Precursors

Direct iodination of 4-methylaniline (p-toluidine) presents a straightforward route to introduce iodine atoms onto the aromatic ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a methyl group, iodination is directed to the two ortho positions.

Regioselective Iodination Techniques

Achieving regioselective di-iodination at the 2 and 6 positions of 4-methylaniline requires careful control of reaction conditions to prevent the formation of mono-iodinated or other isomeric products. The strong activating nature of the amino group facilitates di-substitution ortho to it. manac-inc.co.jp The choice of iodinating agent and solvent system plays a crucial role in directing the substitution pattern.

Investigation of Various Iodinating Reagents and Catalytic Systems

A variety of iodinating reagents can be employed for the synthesis of 2,6-diiodo-4-methylaniline. The reactivity of these reagents and the use of catalytic systems can influence the efficiency and selectivity of the reaction.

Common iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, and iodine monochloride (ICl). For instance, the iodination of anilines can be carried out using hypoiodous acid (HOI), generated in situ from elemental iodine, or a morpholine-iodine complex. manac-inc.co.jp Oxidizing agents are often necessary to facilitate the iodination process, especially for less reactive substrates. manac-inc.co.jpresearchgate.net

The use of iodine monochloride in a suitable solvent like acetic acid is a potent method for the iodination of activated aromatic rings. This reagent has been successfully used for the di-iodination of other substituted anilines, suggesting its applicability for the synthesis of this compound.

Table 1: Comparison of Iodinating Reagents for Anilines

| Iodinating Reagent/System | Typical Reaction Conditions | Observations |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Aqueous or alcoholic solvents | Can lead to mono- and di-iodination; reaction rate is dependent on the strength of the oxidizing agent. researchgate.net |

| Iodine Monochloride (ICl) | Acetic acid or chlorinated solvents | Highly reactive, often leading to polysubstitution on activated rings. |

| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, often with an acid catalyst | Milder reagent, can offer better control over the degree of iodination. |

Halogen Exchange Reactions for Diiodo Aniline (B41778) Formation

An alternative strategy for the synthesis of this compound involves a halogen exchange reaction, specifically the conversion of a dibrominated precursor. This method is particularly useful when direct iodination is either low-yielding or lacks the desired regioselectivity.

Conversion from 2,6-Dibromo-4-methylaniline (B181599) Analogues

The starting material for this approach, 2,6-dibromo-4-methylaniline, can be synthesized from 4-methylaniline by direct bromination using reagents like N-bromosuccinimide (NBS) in a solvent such as chloroform (B151607). chemicalbook.com

The subsequent conversion of 2,6-dibromo-4-methylaniline to this compound is an example of an aromatic Finkelstein reaction. This reaction typically involves treating the aryl bromide with an iodide salt, often in the presence of a copper catalyst. organic-chemistry.org A mild and general method for such conversions utilizes a catalyst system of copper(I) iodide (CuI) with a diamine ligand. organic-chemistry.org Sodium iodide (NaI) is commonly used as the iodine source, and the reaction is often carried out in a solvent like dioxane. organic-chemistry.org

Table 2: Typical Conditions for Aromatic Finkelstein Reaction

| Component | Role | Example |

| Substrate | Aryl Bromide | 2,6-Dibromo-4-methylaniline |

| Iodide Source | Nucleophile | Sodium Iodide (NaI) |

| Catalyst | Facilitates Halogen Exchange | Copper(I) Iodide (CuI) organic-chemistry.org |

| Ligand | Stabilizes the Copper Catalyst | 1,2- or 1,3-diamine organic-chemistry.org |

| Solvent | Reaction Medium | Dioxane or n-butanol organic-chemistry.org |

Mechanistic Studies of Halogen Displacement in Substituted Anilines

The copper-catalyzed aromatic Finkelstein reaction is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate. The proposed mechanism involves the oxidative addition of the aryl bromide to the Cu(I) catalyst, followed by a halide exchange with the iodide anion. The cycle is completed by the reductive elimination of the aryl iodide product, regenerating the Cu(I) catalyst. researchgate.netresearchgate.netmdpi.com The presence of a ligand, such as a diamine, is crucial for stabilizing the copper intermediates and facilitating the reaction. organic-chemistry.org

Multi-Step Synthesis Approaches from Simpler Aromatic Precursors

A multi-step synthesis provides a highly controlled route to this compound, allowing for the precise installation of functional groups and avoiding issues with regioselectivity that can arise in direct halogenation of highly activated rings. A plausible synthetic sequence can be designed starting from a readily available precursor like 4-methylaniline (p-toluidine).

A common strategy to control the reactivity of the aniline is to first protect the amino group, for instance, by acetylation with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. doubtnut.com The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can allow for more controlled halogenation.

Following protection, a sequential halogenation can be performed. For instance, the N-acetyl-p-toluidine can first be brominated at one of the ortho positions. doubtnut.com Subsequently, the second ortho position can be iodinated. The order of introduction of the halogens can be varied. Finally, the acetyl protecting group is removed by hydrolysis to yield the desired this compound. This stepwise approach offers excellent control over the final substitution pattern of the aromatic ring.

A potential multi-step synthesis could be:

Acetylation: 4-methylaniline is reacted with acetic anhydride to form N-(4-methylphenyl)acetamide.

First Halogenation (e.g., Bromination): The protected aniline is brominated, for example with Br₂ in acetic acid, to introduce a bromine atom at one of the ortho positions.

Second Halogenation (Iodination): The bromo-intermediate is then iodinated to introduce an iodine atom at the other ortho position.

Halogen Exchange (optional): If a dibromo intermediate is formed in step 3, a subsequent halogen exchange reaction can be performed to replace both bromine atoms with iodine.

Deprotection: The acetyl group is removed by acid or base hydrolysis to regenerate the amino group and yield this compound.

This multi-step approach, while longer, provides a reliable method for obtaining the target compound with high purity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound from 4-methylaniline (p-toluidine) involves an electrophilic aromatic substitution reaction. Achieving high yield and purity of the desired di-iodinated product over the mono-iodinated and other isomers requires careful optimization of several reaction parameters. Key factors that influence the outcome include the choice of iodinating agent, solvent, temperature, and the use of catalytic additives.

The primary challenge in this synthesis is to drive the reaction to completion for di-substitution at the ortho positions relative to the activating amino group, while preventing the formation of byproducts. The methyl group at the para position directs iodination to the two equivalent ortho positions (2 and 6).

Influence of the Iodinating Agent and Stoichiometry

The selection of the iodinating agent is critical. While molecular iodine (I₂) is a common reagent, its electrophilicity is often insufficient for direct, efficient iodination of anilines without an activating agent or catalyst researchgate.netmanac-inc.co.jp. To overcome this, I₂ is frequently used in conjunction with an oxidizing agent (such as iodic acid or hydrogen peroxide) to generate a more potent electrophilic iodine species in situ nih.govgoogle.com.

N-Iodosuccinimide (NIS) is another effective reagent, particularly for di-halogenation. Research on analogous di-iodination reactions has shown that using an excess of NIS (e.g., 3 equivalents) is beneficial for driving the reaction towards the di-substituted product researchgate.net. The stoichiometry must be carefully controlled; an insufficient amount of the iodinating agent will result in a mixture of mono-iodinated p-toluidine (B81030) and unreacted starting material, complicating purification and reducing the yield of the target compound.

Table 1: Effect of Iodinating Agent and Temperature on Di-iodination

| Iodinating Agent (Equivalents) | Temperature (°C) | Expected Outcome | Reference |

|---|---|---|---|

| NIS (2.2 eq.) | 80 | Moderate yield of di-iodo product | researchgate.net |

| NIS (3.0 eq.) | 80 | Improved yield of di-iodo product | researchgate.net |

| NIS (3.0 eq.) | 120 | High yield of di-iodo product | researchgate.net |

| I₂ with Oxidizing Agent | Room Temp - 85 | Variable yield, dependent on oxidant and pH | google.com |

Effect of Solvent

The reaction solvent plays a multifaceted role, influencing reagent solubility, reaction rate, and even the reactivity of the electrophile. In the synthesis of the analogous 2,6-dibromo-4-methylaniline, chloroform has been used effectively chemicalbook.com. For iodination reactions, a range of solvents can be employed. Studies on aniline iodination have shown that the solvent choice can tune the reaction for either mono- or di-iodination. For instance, water can enhance the generation of Brønsted acid sites on certain catalysts, which in turn activates NIS for rapid di-iodination researchgate.net. The polarity of the solvent is a key consideration; polar solvents may stabilize charged intermediates formed during the electrophilic substitution, thereby accelerating the reaction nih.gov.

Table 2: Influence of Solvent on Halogenation of Anilines

| Solvent | Typical Conditions | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Chloroform | Anhydrous | Effective for di-bromination of p-toluidine | chemicalbook.com |

| Water | Aqueous acidic medium | Can promote di-iodination with specific catalysts | researchgate.net |

| Acetonitrile | Anhydrous | Common solvent for iodination with I₂/oxidant systems | nih.gov |

| Ethanol | - | Can lead to high yields in certain halogenations but may react with some reagents | nih.gov |

Role of Temperature and Reaction Time

Temperature is a critical parameter for controlling the reaction rate and selectivity. For activated substrates like p-toluidine, halogenation can often proceed at room temperature chemicalbook.com. However, to achieve complete di-iodination and maximize the yield, elevated temperatures may be necessary. Optimization studies on similar aromatic compounds have demonstrated that higher temperatures, such as 120°C, can significantly increase the yield of the di-iodinated product, especially when combined with an excess of the iodinating agent researchgate.net. The reaction time must also be optimized; it should be long enough to allow for complete conversion to the di-substituted product but short enough to prevent the formation of degradation products or other side reactions. Kinetic studies on the iodination of toluidine derivatives indicate that the reaction can be rapid, suggesting that prolonged reaction times may not be necessary under optimized conditions asianpubs.org.

Impact of Catalysts and Additives

The use of additives or catalysts can profoundly enhance the efficiency and purity of the final product.

Acid Catalysts : Strong acids like sulfuric acid can be used to increase the reactivity of the iodinating species. However, with anilines, strong acids can protonate the amino group, deactivating the ring towards electrophilic substitution. Therefore, the choice and concentration of acid must be carefully managed google.com.

Metal Catalysts : Silver salts (e.g., Ag₂SO₄) can be used to activate iodine for the iodination of anilines, although this can sometimes lead to mixtures of products nih.gov. Copper salts have also been employed in modern iodination methods, often allowing for milder reaction conditions acs.org.

By systematically adjusting these parameters—iodinating agent stoichiometry, solvent polarity, reaction temperature, and the presence of appropriate additives—the synthesis of this compound can be optimized to achieve a high yield of a pure product, minimizing the need for extensive chromatographic purification.

Reactivity and Organic Transformations of 2,6 Diiodo 4 Methylaniline

Cross-Coupling Reactions Utilizing Aryl Iodide Functionality

The carbon-iodine bonds in 2,6-diiodo-4-methylaniline are susceptible to oxidative addition with transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. These transformations are fundamental in the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds at the iodinated positions of this compound.

The Suzuki-Miyaura coupling provides a powerful method for the arylation of this compound. In a documented example, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like potassium carbonate, selectively yields the mono-arylated product, 2-iodo-4-methyl-6-phenyl aniline (B41778), in a 40% yield. publish.csiro.au This selective mono-substitution highlights the influence of steric hindrance on the reactivity of the second iodide.

The Sonogashira coupling enables the introduction of alkyne moieties. A notable example is the reaction of this compound with 4-ethynyltoluene. This reaction is typically carried out using a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst (e.g., copper(I) iodide) and a base like triethylamine. This transformation proceeds under mild conditions and provides a route to substituted alkynyl anilines. The initial product of this reaction is 2-iodo-4-methyl-6-(p-tolylethynyl)aniline, which can be further functionalized.

While the Heck reaction , which couples aryl halides with alkenes, is a common palladium-catalyzed transformation, specific examples detailing the reaction of this compound with alkenes are not extensively documented in readily available literature. However, the general mechanism of the Heck reaction suggests that this compound could react with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or other vinylated anilines.

Interactive Data Table: Palladium-Catalyzed Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | H₂O | 2-Iodo-4-methyl-6-phenyl aniline | 40 | publish.csiro.au |

| Sonogashira | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 2-Iodo-4-methyl-6-(p-tolylethynyl)aniline | 44 (of the aniline product after workup) |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an alternative strategy for the formation of new bonds at the aryl iodide positions. Although less common than palladium-catalyzed methods for this specific substrate, copper catalysis can be effective for the formation of carbon-heteroatom bonds. Specific, detailed research findings on copper-mediated coupling reactions of this compound are not widely reported in the surveyed literature. However, the principles of Ullmann-type reactions suggest the possibility of coupling this compound with various nucleophiles, such as alcohols, amines, and thiols, in the presence of a copper catalyst, often at elevated temperatures.

Strategic Application as a Di-functional Building Block in Complex Molecular Architectures

The ability to selectively functionalize the two iodine atoms under different reaction conditions, or to functionalize them sequentially, makes this compound a valuable di-functional building block in the synthesis of complex molecules. For instance, the mono-arylated or mono-alkynylated products obtained from Suzuki or Sonogashira couplings can undergo further transformations at the remaining C-I bond, the amino group, or the newly introduced functional group. This stepwise functionalization allows for the controlled construction of intricate molecular scaffolds, which is a key strategy in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Transformations Involving the Aromatic Amine Moiety

The amino group of this compound can undergo a range of chemical transformations, including acylation, alkylation, and diazotization, to introduce further functional diversity.

Acylation and Alkylation Reactions

The primary amine of this compound can be readily acylated with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. For example, acylation with trans-crotonyl chloride has been reported to produce the corresponding N-acylated product. The steric hindrance from the two ortho-iodine atoms can influence the rate and conditions required for these reactions.

N-Alkylation of the amino group is another important transformation. While direct alkylation with alkyl halides can be challenging and may lead to over-alkylation, reductive amination or other more controlled alkylation methods can be employed. These reactions provide access to secondary and tertiary anilines, which are common substructures in many biologically active compounds.

Interactive Data Table: Transformations of the Aromatic Amine in this compound

| Reaction Type | Reagent | Product Type | Notes |

| Acylation | trans-Crotonyl chloride | N-Aryl amide | The resulting product exists as a mixture of atropisomers. |

| Alkylation | Alkyl halides (hypothetical) | Secondary/Tertiary aniline | Direct alkylation may require specific conditions to control the degree of substitution. |

Diazotization and Subsequent Derivatizations

The aromatic amine of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This highly versatile intermediate can then undergo a variety of subsequent derivatizations.

The Sandmeyer reaction allows for the replacement of the diazonium group with a range of nucleophiles. For instance, treatment of the diazonium salt with copper(I) bromide can yield 1-bromo-2,6-diiodo-4-methylbenzene. This provides a pathway to introduce a third, different halogen atom onto the aromatic ring.

The diazonium salt can also be converted to a phenol (B47542) through reaction with water at elevated temperatures, which would yield 2,6-diiodo-4-methylphenol. Another important transformation is the Balz-Schiemann reaction , where the diazonium salt is treated with fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to give the corresponding aryl fluoride.

Furthermore, the Meerwein arylation offers a method to form a new carbon-carbon bond by reacting the diazonium salt with an activated alkene in the presence of a copper salt. For example, a similar compound, 2,6-diethyl-4-methylaniline, undergoes a Meerwein arylation with vinyl acetate. google.com By analogy, this suggests a potential route for the functionalization of this compound.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of the amino (-NH2), methyl (-CH3), and iodo (-I) groups. Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) are two fundamental reaction types that illustrate this interplay.

Directing Effects of Iodine and Methyl Groups

The directing effect of substituents on an aromatic ring dictates the position of incoming electrophiles. In this compound, the amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance. nih.govlibretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The methyl group is also an activating, ortho-, para-director, albeit weaker than the amino group, operating primarily through an inductive effect. masterorganicchemistry.com

Conversely, halogens like iodine are generally considered deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho-, para-directors because of the resonance donation of their lone pairs. masterorganicchemistry.comyoutube.com In the case of this compound, the two iodine atoms occupy the ortho positions relative to the amino group. This substitution pattern has significant consequences for further electrophilic substitution.

Competition between Halogen and Amine Reactivity

In the context of organic transformations, the presence of both a nucleophilic amino group and reactive carbon-iodine bonds on the same molecule introduces competitive reactivity. The amino group can act as a nucleophile, while the aryl iodides can participate in various coupling reactions or be subjected to nucleophilic aromatic substitution under specific conditions.

The amino group's nucleophilicity can be a factor in reactions where it might compete with other nucleophiles present in the reaction mixture. For example, in reactions involving strong bases, the amine proton could be abstracted, or the nitrogen could directly participate in nucleophilic attack. msu.edulibretexts.org

On the other hand, the carbon-iodine bonds are susceptible to cleavage and replacement. Nucleophilic aromatic substitution on dihalogenated anilines, while generally difficult without strong electron-withdrawing groups, can be influenced by the nature of the halogen. The C-I bond is weaker than C-Br or C-Cl bonds, which can sometimes facilitate its substitution. However, for SNAr to occur, the ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this compound. masterorganicchemistry.com In some cases, the reaction can be promoted by the use of highly reactive nucleophiles or specific catalysts.

The competition between the reactivity of the amine and the halogens is a critical consideration in designing synthetic routes involving this compound. For instance, to prevent unwanted reactions at the amino group during electrophilic substitution, it is common practice to protect it as an acetamide. This protection moderates the activating effect of the amino group and reduces its nucleophilicity. libretexts.orgchemistrysteps.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Diiodo 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.

A comprehensive search for the ¹H NMR spectrum of 2,6-Diiodo-4-methylaniline did not yield specific experimental data such as chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound. While ¹H NMR data is available for structurally similar compounds, such as other halogenated or methylated anilines, no peer-reviewed studies or spectral databases containing the ¹H NMR spectrum of this compound could be located.

Similarly, a detailed search for the ¹³C NMR spectrum of this compound did not retrieve any experimental data. Information regarding the chemical shifts of the carbon atoms within the this compound molecule is not available in the public domain based on the conducted search.

No studies utilizing advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural analysis of this compound were found. Such analyses would be invaluable for unambiguous assignment of proton and carbon signals, but this information has not been published in the available scientific literature.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides critical insights into the functional groups and molecular vibrations of a compound.

Despite a targeted search, no experimental Fourier Transform Infrared (FT-IR) spectra for this compound are available in the surveyed databases. While the FT-IR spectrum of the analogous compound, 2,6-Dibromo-4-methylaniline (B181599), is documented, this data cannot be directly extrapolated to the diiodo- derivative due to differences in atomic mass and electronegativity of the halogen substituents, which would significantly influence the vibrational frequencies.

The search for experimental Raman spectroscopy data for this compound was also unsuccessful. There are no published Raman spectra that would allow for the characterization of its specific molecular vibrational modes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. While specific mass spectral data for this compound is not detailed in the available literature, the behavior of closely related analogs, such as 2,6-dibromo-4-methylaniline, provides a reliable model for predicting its mass spectrometric characteristics nist.govnist.gov.

Under electron ionization (EI), this compound is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The presence of two iodine atoms would lead to a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I), the primary peak will be unambiguous.

The fragmentation pattern would likely proceed through several key pathways common to halogenated aromatic amines:

Loss of an Iodine Atom: A significant fragment would be observed at [M-127]⁺, corresponding to the loss of a single iodine radical. This is often a dominant fragmentation pathway for iodo-aromatic compounds.

Loss of a Methyl Group: Fragmentation involving the cleavage of the methyl group would result in a peak at [M-15]⁺.

Loss of HCN: A common fragmentation for anilines involves the expulsion of a neutral hydrogen cyanide molecule from the ring, leading to a peak at [M-27]⁺.

Sequential Losses: Subsequent fragmentation of the primary ions can occur, such as the loss of a second iodine atom from the [M-127]⁺ fragment.

The analysis of these fragmentation patterns allows for the confirmation of the compound's constituent parts and their connectivity, reinforcing the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule uzh.ch. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light uzh.ch.

For this compound, the primary chromophore is the aniline (B41778) system. The electronic spectrum is expected to be dominated by transitions involving the π-electrons of the benzene (B151609) ring and the non-bonding (n) electrons of the amino group. The key electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in aromatic systems youtube.comyoutube.com.

n → π* Transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital of the aromatic ring uzh.chyoutube.com. These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π → π* transitions youtube.com.

The presence of substituents on the benzene ring alters the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (auxochromes) that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. Conversely, the bulky iodine atoms, through steric and electronic effects, can also influence the position and shape of the absorption bands. The interaction of these substituents determines the final UV-Vis absorption profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid carleton.edumdpi.comuwaterloo.caresearchgate.net. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can deduce unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions carleton.eduuwaterloo.ca.

While a crystal structure for this compound is not presently available, a detailed analysis of its close structural analog, 2,6-dibromo-4-methylaniline, has been reported and provides invaluable insight into the expected solid-state structure iucr.orgiucr.orgresearchgate.netnih.gov. Single-crystal X-ray diffraction analysis of 2,6-dibromo-4-methylaniline reveals its crystallographic parameters, which serve as a robust model for the diiodo derivative.

Table 1: Crystallographic Data for 2,6-Dibromo-4-methylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇Br₂N |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.3773 (7) |

| b (Å) | 13.585 (2) |

| c (Å) | 14.057 (3) |

| V (ų) | 835.9 (2) |

| Z | 4 |

Data sourced from IUCrData researchgate.net.

This data establishes the fundamental packing arrangement and symmetry of a very similar molecule in the solid state.

The single-crystal X-ray diffraction data for 2,6-dibromo-4-methylaniline allows for a detailed examination of its molecular geometry nih.gov. The benzene ring shows notable distortion from ideal hexagonal geometry due to the steric and electronic influence of the substituents iucr.orgiucr.orgnih.gov.

Key observations from the structure of the dibromo analog include:

The bromine atoms are slightly displaced from the mean plane of the benzene ring iucr.orgiucr.orgnih.gov. A similar, likely more pronounced, effect would be expected for the larger iodine atoms in this compound.

The C-C-C bond angles within the aromatic ring deviate from the ideal 120°. For instance, angles adjacent to the bulky bromine substituents are enlarged, with values around 123° reported nih.gov.

Intramolecular N-H···Br contacts are observed, indicating a degree of interaction between the amine protons and the ortho-halogen substituents iucr.orgiucr.orgnih.gov.

Table 2: Selected Bond Parameters for 2,6-Dibromo-4-methylaniline

| Bond/Angle | Value |

|---|---|

| C7—C1—C2 | 115.1 (4)° |

| C1—C2—C3 | 122.8 (4)° |

| C1—C7—C6 | 123.0 (4)° |

Data reflects the distortion from the ideal 120° angle in a benzene ring. Sourced from Brihi et al. (2022) nih.gov.

These parameters highlight the intramolecular steric strain and provide a quantitative measure of the geometric distortions induced by the substituents.

Intermolecular interactions are critical forces that dictate how molecules assemble into a crystal lattice nih.gov. In the crystal structure of 2,6-dibromo-4-methylaniline, the dominant intermolecular interaction is N-H···N hydrogen bonding. Molecules are linked by these hydrogen bonds to form zigzag C(2) chains that propagate along a crystallographic axis iucr.orgiucr.orgresearchgate.netnih.gov.

Polymorphism is the ability of a compound to exist in more than one crystal form, with each form having a different arrangement of molecules in the crystal lattice nih.gov. These different forms, or polymorphs, can exhibit distinct physical properties. The presence of functional groups capable of forming strong directional interactions, such as the amino group (for hydrogen bonding) and halogen atoms (for hydrogen and halogen bonding), makes substituted anilines prime candidates for polymorphism nih.govnih.gov.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions nih.gov. For halogenated anilines, controlling the interplay between N-H···N hydrogen bonds and potential halogen bonds is a key strategy in crystal engineering acs.orgnih.gov. By systematically varying substituents or crystallization conditions, it may be possible to isolate different polymorphs of this compound, each with a unique supramolecular architecture driven by the balance of these noncovalent forces.

Computational and Theoretical Investigations of 2,6 Diiodo 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 2,6-Diiodo-4-methylaniline, these calculations can elucidate the influence of the bulky iodine atoms and the amino and methyl groups on the geometry and electronic characteristics of the benzene (B151609) ring.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, particularly using hybrid functionals like B3LYP, are well-suited for predicting the ground state properties of organic molecules with a good balance of computational cost and accuracy.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Theoretical calculations on the closely related molecule, 2,6-dibromo-4-methylaniline (B181599), have shown that the bond angles in the benzene ring can be notably distorted from the ideal 120°. nih.gov It is expected that this compound would exhibit even greater distortion due to the larger size of the iodine atoms compared to bromine. The presence of the amino group between the two large iodine atoms likely leads to significant steric hindrance, influencing the planarity of the molecule and the orientation of the N-H bonds. Conformational analysis, often performed by systematically rotating specific bonds (like the C-N bond or the bonds within the methyl group), helps in identifying the global minimum energy conformation from various possible stable structures (conformers). researchgate.net

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.42 Å |

| C-C-I Bond Angle | >120° |

| I-C-C-I Dihedral Angle | ~0° (near planar) |

| C-C-N-H Dihedral Angle | Variable (depends on conformer) |

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations not only help in assigning the experimentally observed spectral bands to specific vibrational modes but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.netnih.gov

For this compound, the vibrational spectrum would be characterized by:

N-H stretching vibrations: Typically found in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations: Aromatic and methyl C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C aromatic ring stretching: Occurring in the 1400-1600 cm⁻¹ range.

C-N stretching: Usually observed between 1250 and 1350 cm⁻¹.

C-I stretching: These vibrations occur at much lower frequencies, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can produce a theoretical spectrum that closely matches experimental data, although scaling factors are sometimes applied to improve the agreement. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the nitrogen lone pair and the π-system of the benzene ring, as these are the most electron-rich areas. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. The presence of electron-withdrawing iodine atoms would lower the energy of both the HOMO and LUMO compared to 4-methylaniline, and the HOMO-LUMO gap would be influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing iodo groups. A smaller HOMO-LUMO gap suggests higher chemical reactivity. malayajournal.org

Table 2: Illustrative FMO Energy Values for an Aniline Derivative (Note: These are example values to illustrate the concept and are not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.28 |

| LUMO Energy | -1.27 |

| HOMO-LUMO Gap | 4.01 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral regions. wolfram.comresearchgate.net

In this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. This region would be the primary site for electrophilic attack. The regions around the hydrogen atoms of the amino group and potentially the iodine atoms would show positive potential (blue), indicating them as sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's electronic landscape, complementing the insights from FMO analysis. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics, stability, and interactions with their environment. Although specific MD simulation studies focused solely on this compound are not prominently documented, the principles of this methodology can be applied to understand its likely dynamic properties.

In a broader context, MD simulations are frequently employed to understand the behavior of substituted anilines in various chemical and biological systems. For instance, recent research on kinase inhibitors incorporating aniline-like moieties has utilized MD simulations to explore their interaction profiles within protein binding sites. acs.org These studies calculate interaction profiles over time, identifying key interactions such as hydrogen bonds and halogen bonds that contribute to the stability of the molecule within its environment. acs.org

Furthermore, investigations into the dissociation dynamics of methylated anilines have highlighted how substitutions on the aromatic ring affect the molecule's stability and photochemical behavior. rsc.orgrsc.org These studies, while not employing classical MD, use time-resolved spectroscopic techniques coupled with theoretical calculations to understand excited state dynamics and bond dissociation pathways. rsc.orgrsc.org Such approaches could, in principle, be applied to this compound to predict its photostability and potential degradation pathways under UV irradiation.

Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity and potential reaction mechanisms of this compound can be predicted using a variety of computational chemistry methods, most notably Density Functional Theory (DFT). While specific, in-depth computational studies on this molecule are sparse, the reactivity of related compounds provides a strong basis for understanding its behavior.

The presence of two electron-withdrawing iodine atoms at the ortho positions significantly influences the electronic properties of the aromatic ring. This deactivates the ring towards electrophilic substitution reactions compared to aniline or p-toluidine (B81030). Conversely, the carbon-iodine bonds are potential sites for various coupling reactions.

Computational modeling, specifically DFT, is a valuable tool for predicting plausible reaction pathways. For the structurally similar 2,6-diethyl-4-methylaniline, DFT has been used to predict reaction pathways and byproducts. Similar calculations for this compound would likely focus on:

Palladium-catalyzed cross-coupling reactions: The C-I bonds are excellent handles for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles, providing insights into reaction barriers and the feasibility of forming new carbon-carbon or carbon-nitrogen bonds.

Radical and anionic cyclizations: Research on N-allyl-o-iodoarylcarbamates, which can be synthesized from o-iodoanilines, has shown that these compounds undergo radical and anionic cyclizations. pitt.edu Theoretical studies can elucidate the mechanisms of these reactions, including the role of the halogen atom in the cyclization process and the stereochemical outcomes. pitt.edu Kinetic studies on related systems have indicated that the rate constants of cyclization are not heavily dependent on the specific halogen, but the product distribution can be influenced by it. pitt.edu

Frontier Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. In a study where this compound was used as a precursor, DFT calculations were performed on a larger, derived molecule to localize the frontier molecular orbitals. cnr.it For this compound itself, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, while the LUMO would likely have significant contributions from the C-I antibonding orbitals, indicating their susceptibility to nucleophilic attack or reductive cleavage.

A plausible reaction mechanism for the synthesis of anilines from cyclohexanones using a Pd/C-ethylene system has been proposed, involving the formation of an imine followed by palladium-catalyzed hydrogen transfers. bohrium.com While this is a synthetic route to anilines in general, it highlights the types of catalytic systems where substituted anilines can be either products or reactants, and for which computational chemistry can provide mechanistic understanding.

The table below summarizes the types of computational investigations and their potential applications to this compound, based on studies of related compounds.

| Computational Method | Application to this compound |

| Molecular Dynamics (MD) | - Simulation of the rotational dynamics of the amino group.- Assessment of conformational stability and the influence of steric hindrance from iodine atoms.- Investigation of the dynamics of proposed intramolecular hydrogen bonds.- Study of interactions with solvent or biological macromolecules. acs.org |

| Density Functional Theory (DFT) | - Prediction of reaction pathways for cross-coupling reactions (e.g., Suzuki, Sonogashira).- Elucidation of mechanisms for radical and anionic cyclizations. pitt.edu- Calculation of frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity. cnr.it- Analysis of the electronic effects of the iodo and methyl substituents on the aromatic ring. |

Research Applications in Materials Science and Organic Synthesis

Precursor for Advanced Organic Materials

The unique arrangement of functional groups in 2,6-diiodo-4-methylaniline makes it an attractive starting material for the synthesis of novel organic materials with tailored properties. The diiodo substitution allows for the introduction of various functionalities through well-established cross-coupling methodologies, paving the way for the creation of materials with interesting electronic, optical, and self-assembly characteristics.

Synthesis of Conjugated Polymers and Oligomers for Optoelectronics

Conjugated polymers and oligomers are at the forefront of research in optoelectronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these materials often relies on the polymerization of dihalogenated aromatic monomers. While direct examples of the use of this compound in this context are scarce, its structure is highly conducive to serving as a monomer in various polymerization reactions.

The carbon-iodine bonds in this compound are significantly more reactive than carbon-bromine or carbon-chlorine bonds in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This enhanced reactivity allows for polymerization to occur under milder conditions, potentially leading to polymers with higher molecular weights and fewer defects. For instance, copolymers of o-iodoaniline and aniline (B41778) have been synthesized via chemical oxidative polymerization, demonstrating that iodo-substituted anilines can be effectively incorporated into polymer chains researchgate.net. The properties of the resulting copolymers, such as solubility and conductivity, were found to be tunable by varying the monomer composition researchgate.net.

The incorporation of the this compound unit into a polymer backbone would be expected to influence the material's properties in several ways. The steric bulk of the iodine atoms and the methyl group could lead to a twisted polymer backbone, which can reduce intermolecular interactions and improve solubility. Furthermore, the electron-donating nature of the amino and methyl groups can raise the energy levels of the highest occupied molecular orbital (HOMO) of the resulting polymer, thereby tuning its electronic and optical properties. Theoretical studies on donor-acceptor polymer monomers have shown that such substitutions significantly impact the electronic and optoelectronic characteristics of the materials udom.ac.tznih.gov.

Table 1: Potential Optoelectronic Properties of Conjugated Polymers Derived from Diiodo-Aromatic Monomers

| Property | Expected Influence of this compound Monomer | Rationale |

| Solubility | Increased | Steric hindrance from ortho-iodo groups and para-methyl group can disrupt packing and enhance solubility. |

| Band Gap | Tunable | The electron-donating amino and methyl groups will influence the HOMO and LUMO energy levels. |

| Processability | Improved | Enhanced solubility allows for solution-based processing techniques. |

| Reactivity | High | The C-I bond is highly reactive in cross-coupling polymerization reactions. |

Building Block for Liquid Crystalline Materials and Functional Dyes

The rigid aromatic core and the potential for introducing various substituents make this compound a candidate for the synthesis of liquid crystalline materials and functional dyes. The synthesis of liquid crystals often involves the connection of rigid molecular units (mesogens) with flexible chains. The diiodo functionality of this compound allows for its incorporation into larger, more complex molecular architectures that can exhibit liquid crystalline phases colorado.eduresearchgate.netrsc.orgbeilstein-journals.orgbeilstein-journals.org.

In the realm of functional dyes, the aniline scaffold is a common structural motif. The specific substitution pattern of this compound can be exploited to create dyes with tailored absorption and emission properties researchgate.netmdpi.comresearchgate.net. The iodine atoms can be replaced with other functional groups through cross-coupling reactions to fine-tune the electronic structure of the dye molecule. Furthermore, the amino group can be diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes.

Development of Novel Ligands and Catalysts in Transition Metal Chemistry

The steric and electronic properties of this compound make it an interesting precursor for the synthesis of novel ligands for transition metal catalysis. The ortho-iodo substituents provide steric bulk around the amino group, which can be beneficial for creating specific coordination environments around a metal center.

One promising application is in the development of pincer ligands. Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, often conferring high stability and unique reactivity to the resulting metal complex redalyc.orgnih.govresearchgate.netresearchgate.netnih.gov. By functionalizing the iodine positions of this compound with donor groups (e.g., phosphines, amines, or carbenes), it is possible to synthesize N-centered pincer ligands. The steric hindrance provided by the original diiodo- and methyl-substituents would be expected to influence the catalytic activity of the corresponding metal complexes.

Intermediate in the Synthesis of Complex Natural Products and Synthetic Analogues

Cross-coupling reactions are powerful tools in the total synthesis of natural products nih.govsemanticscholar.orgresearchgate.netuni-hannover.denih.gov. The high reactivity of the carbon-iodine bonds in this compound makes it a valuable intermediate for the synthesis of complex molecules, including alkaloids and other biologically active compounds nih.govmdpi.comnih.govresearchgate.net.

The diiodo functionality allows for sequential and site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures. For instance, one iodine atom could be selectively reacted under specific conditions, leaving the second iodine available for a subsequent transformation. This stepwise functionalization is a key strategy in the efficient synthesis of complex target molecules. The aniline moiety itself is a common feature in many alkaloids, and thus, this compound could serve as a readily functionalizable building block for the synthesis of various natural product analogues.

Contributions to Supramolecular Chemistry through Directed Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. This compound possesses functional groups that can participate in such interactions, making it a potential building block for directed self-assembly.

The amino group can act as a hydrogen bond donor, while the nitrogen atom can be a hydrogen bond acceptor. The formation of hydrogen-bonding networks is a common strategy for controlling the self-assembly of molecules nih.govresearchgate.net. Studies on substituted anilines have demonstrated their ability to form predictable hydrogen-bonded structures escholarship.orgacs.org.

Furthermore, the iodine atoms can participate in halogen bonding. Halogen bonding is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base nih.govresearchgate.netacs.orgmdpi.commdpi.com. The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. The directionality and strength of halogen bonds make them a powerful tool for controlling the three-dimensional arrangement of molecules in the solid state. The combination of hydrogen bonding and halogen bonding in this compound could lead to the formation of complex and well-defined supramolecular architectures. Research on perhalogenated anilines has shown their capacity to act as bifunctional donors of both hydrogen and halogen bonds in cocrystals acs.org.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Role of this compound | Potential for Directed Self-Assembly |

| Hydrogen Bonding | N-H group as donor, Nitrogen lone pair as acceptor. | Can lead to the formation of chains, sheets, or other predictable networks. nih.govresearchgate.net |

| Halogen Bonding | Iodine atoms as donors. | Highly directional interaction that can be used to control the orientation of molecules in a crystal lattice. nih.govresearchgate.net |

| π-π Stacking | Aromatic ring can participate in stacking interactions. | Can contribute to the overall stability of the supramolecular assembly. |

Future Research Directions

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While 2,6-Diiodo-4-methylaniline itself is not chiral, it serves as a valuable precursor for creating axially chiral C-N atropisomers. These are molecules where rotation around a single bond is restricted, leading to non-superimposable mirror images.

Future research could focus on the atroposelective synthesis of anilides derived from this compound. One promising approach involves N-alkylation using phase-transfer catalysis with chiral catalysts to control the stereochemistry. nih.gov Another avenue is the use of chiral derivatizing agents, such as derivatives of tartaric acid or amino acids, to form diastereomeric salts that can be separated by crystallization. wikipedia.org This method, a classical approach to chiral resolution, relies on the differential solubility of the diastereomeric pairs. wikipedia.org

Furthermore, transition metal-catalyzed reactions, such as rhodium-catalyzed [2+2+2] cycloadditions or palladium-catalyzed hydroaminocyclization, have been successful in creating axially chiral anilides and indoles from related ortho-substituted anilines. nih.gov Applying these advanced synthetic strategies to this compound could yield a new class of enantioenriched atropisomers with potential applications as chiral ligands or catalysts. mdpi.com The significant steric hindrance from the two ortho-iodo substituents would be a key factor in achieving high rotational barriers and, consequently, stable atropisomers.

Mechanochemical Synthesis Approaches for Improved Efficiency

Traditional organic synthesis often relies on large volumes of solvents, which can be hazardous and environmentally damaging. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a greener and often more efficient alternative. beilstein-journals.org This solvent-free or low-solvent approach can lead to shorter reaction times, overcome solubility issues, and sometimes enable reaction pathways not accessible in solution. beilstein-journals.orgcolab.ws

The synthesis of halogenated organic compounds is an area where mechanochemistry is showing significant promise. colab.ws Future work should investigate the direct mechanochemical iodination of 4-methylaniline to produce this compound. This could provide a more atom-economical and sustainable route compared to classical solution-phase methods. Ball milling has been successfully employed for the synthesis of various N-heterocycles from anilines, demonstrating that the aniline (B41778) functional group is amenable to mechanochemical transformations. mdpi.com Researchers could explore the one-pot, two-step synthesis of derivatives directly from this compound in a ball mill, potentially improving yields and simplifying purification procedures. mdpi.com

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and perovskites, are at the forefront of materials science, with applications in solar cells, catalysis, and gas storage. The organic component plays a crucial role in defining the structure and properties of these materials.

The this compound scaffold is a compelling candidate for incorporation into these hybrid structures. The aniline group can coordinate with metal centers, while the bulky iodine atoms can be used to control the dimensionality and interlayer spacing of the resulting material. Specifically, in the field of lead halide perovskites, the organic cation (the 'A' in the APbX₃ formula) is critical to the material's stability and optoelectronic properties. nanoge.org While typically small cations like methylammonium (B1206745) are used, research into larger and more complex organic cations is a key area of development. nanoge.orgyoutube.com

Future studies could explore the synthesis of novel perovskites where a derivative of this compound acts as the organic cation. The size, shape, and electronic nature of this aniline derivative could be used to tune the perovskite's bandgap and improve its environmental stability, a major challenge for this class of materials. nanoge.org The heavy iodine atoms on the aniline could also influence the electronic structure and charge transport properties of the final hybrid material.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable tools for gaining this insight.

For reactions involving this compound, techniques such as in-situ infrared (IR) or Raman spectroscopy could be employed. These methods can track the concentration of reactants, intermediates, and products as the reaction progresses, providing a detailed kinetic profile. This is particularly relevant for the mechanochemical syntheses discussed earlier, where diffraction and spectroscopic methods can offer a window into reaction mechanisms that are otherwise difficult to study. colab.ws

UV-Visible spectroscopy has been used to study the charge-transfer complexes formed between iodine and various aniline derivatives. researchgate.net Similar studies on this compound could elucidate the electronic interactions at play during its synthesis and subsequent reactions. By combining experimental spectroscopic data with computational models, a comprehensive picture of the reaction landscape can be developed, enabling more precise control over reaction outcomes.

Computational Design of New Functional Molecules Based on the this compound Scaffold

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in molecular design. researchgate.netrsc.org By modeling the electronic and geometric structure of molecules, researchers can anticipate their properties and guide synthetic efforts toward promising targets. researchgate.netnih.gov

The this compound framework provides a rich scaffold for computational exploration. DFT studies can be used to calculate key parameters for molecules derived from this scaffold, such as their HOMO-LUMO energy gaps, ionization potentials, and electron affinities. researchgate.netnih.gov This information is critical for designing new molecules with specific electronic or optical properties for applications in organic electronics or as functional dyes.

Furthermore, computational methods can be used to design new molecular scaffolds by generalizing from existing analog series. nih.govresearchgate.net By treating this compound as a core structure, algorithms can generate virtual libraries of derivatives with varied functional groups. nih.gov The properties of these virtual molecules can then be screened computationally to identify candidates with high potential for applications ranging from medicinal chemistry to materials science, thereby streamlining the discovery process and focusing laboratory efforts on the most promising compounds.

Q & A

Q. What are the established synthetic routes for 2,6-diiodo-4-methylaniline, and how do reaction conditions influence yield?

Category : Synthesis & Methodology The compound is synthesized via a consecutive iodination/diazotization/iodination strategy starting from 4-methylaniline derivatives. Key steps include:

- Iodination : Initial iodination at the ortho positions using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C).

- Diazotization : Treatment with sodium nitrite (NaNO₂) in acidic media to form a diazonium intermediate.

- Second iodination : Replacement of the diazonium group with iodine via potassium iodide (KI). Yields (typically 65–75%) depend on stoichiometric ratios of iodine sources, reaction time, and temperature gradients during diazotization .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Category : Analytical Chemistry High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) paired with mass spectrometry (MS) are recommended.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid for optimal separation.

- GC-MS : Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Retention indices and fragmentation patterns (e.g., m/z 349 [M⁺]) aid identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Category : Data Analysis & Interpretation Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray).

- NMR : Aromatic proton signals may appear deshielded due to iodine’s electron-withdrawing effect (δ ~7.8–8.2 ppm for H3/H5).

- X-ray : Reveals precise bond angles (C-I ~2.09 Å) and coplanarity of iodine substituents. Cross-validate with computational methods (DFT calculations) to reconcile electronic environments and steric effects .

Q. What strategies optimize the purification of this compound when byproducts like mono-iodinated analogs persist?

Category : Process Optimization

- Recrystallization : Use ethanol/water (3:1) at 0°C to exploit solubility differences.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (9:1) to separate mono- and di-iodinated species. Monitor by TLC (Rf = 0.4 for diiodo vs. 0.6 for monoiodo under similar conditions) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Category : Mechanistic Studies The strong electron-withdrawing effect of iodine atoms deactivates the aromatic ring, limiting electrophilic substitution. However, the compound serves as a precursor for:

- Buchwald-Hartwig amination : Requires palladium catalysts (e.g., Pd(OAc)₂) and bulky ligands (XPhos) to activate the C-I bond.

- Ullmann coupling : Copper-mediated coupling with aryl boronic acids at elevated temperatures (80–100°C) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.